2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H9FO2 |
|---|---|
Molecular Weight |
180.17 g/mol |
IUPAC Name |
2-(7-fluoro-1-benzofuran-2-yl)ethanol |
InChI |
InChI=1S/C10H9FO2/c11-9-3-1-2-7-6-8(4-5-12)13-10(7)9/h1-3,6,12H,4-5H2 |
InChI Key |
MWOWMGBKOJECSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)F)OC(=C2)CCO |
Origin of Product |
United States |
Chemical Derivatization and Analog Development of 2 7 Fluoro 1 Benzofuran 2 Yl Ethan 1 Ol Scaffold
Synthesis of Functionalized Benzofuran (B130515) Derivatives from the Alcohol Moiety
The primary alcohol group of 2-(7-fluoro-1-benzofuran-2-yl)ethan-1-ol is a prime site for chemical modification, allowing for its conversion into various other functional groups.
Oxidation to Carboxylic Acids or Aldehydes
The primary alcohol can be selectively oxidized to yield either the corresponding aldehyde, 2-(7-fluoro-1-benzofuran-2-yl)acetaldehyde, or the carboxylic acid, 2-(7-fluoro-1-benzofuran-2-yl)acetic acid. The choice of product depends critically on the reaction conditions and the oxidizing agent employed.
Partial oxidation to the aldehyde requires carefully controlled conditions to prevent over-oxidation. This is typically achieved by using a stoichiometric amount of an oxidizing agent and removing the aldehyde from the reaction mixture as it forms, often by distillation. For full oxidation to the carboxylic acid, the alcohol is treated with an excess of a strong oxidizing agent, and the reaction is often heated under reflux to ensure complete conversion.
Common oxidizing agents for these transformations include chromium-based reagents, such as potassium dichromate(VI) in acidic solution, and other milder reagents.
Table 1: Oxidation Reactions of this compound
| Starting Material | Reagent(s) | Conditions | Major Product |
|---|---|---|---|
| This compound | K₂Cr₂O₇, H₂SO₄ (dilute) | Distill as formed | 2-(7-Fluoro-1-benzofuran-2-yl)acetaldehyde |
| This compound | K₂Cr₂O₇, H₂SO₄ (excess) | Heat under reflux | 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid |
Esterification and Etherification Reactions
The hydroxyl group of this compound can readily undergo esterification and etherification to produce a wide array of derivatives.
Esterification: Esters can be synthesized via the Fischer esterification method, which involves reacting the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid. masterorganicchemistry.com To drive the equilibrium towards the product, an excess of either the alcohol or the carboxylic acid is used, or water is removed from the reaction mixture. masterorganicchemistry.com Alternatively, for a more rapid and often higher-yield reaction, the alcohol can be treated with more reactive carboxylic acid derivatives like acid chlorides or acid anhydrides. byjus.com
Etherification: The Williamson ether synthesis is a classic and versatile method for preparing ethers from this scaffold. wikipedia.orgbyjus.com This SN2 reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. youtube.com This highly reactive alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide, ethyl bromide) to form the desired ether. wikipedia.orgyoutube.commasterorganicchemistry.com This method is particularly efficient for primary alkyl halides. byjus.commasterorganicchemistry.com
Table 2: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent 1 | Reagent 2 | Conditions | Product Class |
|---|---|---|---|---|
| Fischer Esterification | This compound | R-COOH | H⁺ catalyst, Heat | Ester (R-COO-CH₂CH₂-Benzofuran) |
| Acylation | This compound | R-COCl | Base (e.g., Pyridine) | Ester (R-COO-CH₂CH₂-Benzofuran) |
Modification of the Benzofuran Core
The aromatic benzofuran core itself can be functionalized, allowing for the introduction of new substituents that can significantly alter the molecule's properties.
Introduction of Additional Substituents via Electrophilic Aromatic Substitution (e.g., Bromination)
The benzofuran ring system is susceptible to electrophilic aromatic substitution. While the furan (B31954) ring is generally more reactive than the benzene (B151609) ring, the 2-position is already substituted in the parent scaffold. stackexchange.com Therefore, electrophilic attack will occur on the benzene portion of the molecule. The regiochemical outcome is directed by the existing substituents: the fluorine atom at C7 and the ethyl alcohol group at C2.
The fluorine at C7 is a deactivating but ortho, para-directing group. The alkyl substituent at C2 is an activating and ortho, para-directing group. Considering these directing effects, electrophiles are expected to substitute at the C4 and C6 positions. For example, bromination using bromine in a suitable solvent like acetic acid would be expected to yield a mixture of 4-bromo- and 6-bromo- substituted derivatives. nih.gov The presence of halogen atoms like bromine can significantly influence the biological activity of benzofuran derivatives. nih.gov
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling for Aryl Substituents)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. youtube.comnih.gov The Suzuki-Miyaura coupling, in particular, is widely used to introduce new aryl or heteroaryl substituents. nih.govyoutube.com
To utilize this reaction, the benzofuran core must first be functionalized with a suitable leaving group, typically a halide. Following the electrophilic bromination described in the previous section to produce, for example, 4-bromo-2-(7-fluoro-1-benzofuran-2-yl)ethan-1-ol, this bromo-derivative can be coupled with a variety of aryl or heteroaryl boronic acids. The reaction is catalyzed by a palladium(0) complex in the presence of a base. youtube.comresearchgate.net This strategy allows for the synthesis of a vast library of biaryl-containing benzofuran analogs.
The catalytic cycle for the Suzuki coupling involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid, and reductive elimination to form the coupled product and regenerate the catalyst. nih.gov
Table 3: Typical Conditions for Suzuki-Miyaura Coupling
| Component | Examples |
|---|---|
| Aryl Halide | 4-Bromo-2-(7-fluoro-1-benzofuran-2-yl)ethan-1-ol |
| Boronic Acid | Phenylboronic acid, 4-Methoxyphenylboronic acid |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Solvent | Toluene, Dioxane, DMF, often with water |
Formation of Heterocyclic Rings Fused to or Linked to Benzofuran
The functional groups derived from the this compound scaffold can serve as starting points for the construction of more complex molecules containing additional heterocyclic rings. These new rings can be either linked to or fused with the original benzofuran structure.
For instance, the 2-(7-fluoro-1-benzofuran-2-yl)acetic acid, obtained via oxidation, can be converted to its corresponding acid hydrazide. This key intermediate, benzofuran-2-carbohydrazide, can then be utilized in various cyclization reactions. hpu2.edu.vn Reaction with carbon disulfide and hydrazine hydrate can lead to the formation of 4-amino-1,2,4-triazole-3-thiol derivatives. researchgate.net Similarly, reaction of the hydrazide with dicarbonyl compounds like acetylacetone or ethyl acetoacetate can yield substituted pyrazole rings. These methods provide a pathway to link five-membered nitrogen-containing heterocycles, such as triazoles and pyrazoles, to the benzofuran core, creating hybrid molecules. rsc.orgclockss.org The synthesis of 1,2,4-triazole derivatives can also be achieved through methods like the Pellizzari reaction, which involves the reaction of an amide and an acyl hydrazide. scispace.com
Design and Synthesis of Hybrid Structures (e.g., Pyrazoles, Thiazoles, Oxadiazoles)
The design of hybrid structures involves the strategic combination of the this compound scaffold with other pharmacologically relevant heterocyclic rings such as pyrazoles, thiazoles, and oxadiazoles. This molecular hybridization aims to integrate the chemical features of each moiety to develop novel compounds. The synthetic pathways to these hybrids typically begin with the modification of the ethanol (B145695) side chain into a more reactive functional group, such as a ketone, carboxylic acid, or α-haloketone, which then serves as the anchor for constructing the new heterocyclic ring.
Pyrazoles
Pyrazole derivatives are a well-known class of compounds in medicinal chemistry. nih.govchim.it The fusion of a pyrazole ring with the benzofuran nucleus can be achieved through a multi-step synthetic sequence starting from this compound. A common strategy involves the initial oxidation of the alcohol to the corresponding ketone, followed by the construction of the pyrazole ring via cyclocondensation. up.ac.za
A plausible synthetic pathway begins with the oxidation of the parent alcohol to yield 1-(7-fluoro-1-benzofuran-2-yl)ethanone. This ketone can then be reacted with a one-carbon electrophile, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a reactive enaminoketone intermediate. The final step involves the cyclocondensation of this intermediate with a hydrazine derivative, like hydrazine hydrate, to afford the target benzofuran-pyrazole hybrid. up.ac.za
| Step | Reaction | Key Reagents | Intermediate/Product | Reference for Analogy |
|---|---|---|---|---|
| 1 | Oxidation of Alcohol | PCC, DMP, or similar oxidizing agent | 1-(7-Fluoro-1-benzofuran-2-yl)ethanone | researchgate.net |
| 2 | Enaminoketone Formation | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | 3-(Dimethylamino)-1-(7-fluoro-1-benzofuran-2-yl)prop-2-en-1-one | up.ac.za |
| 3 | Cyclocondensation | Hydrazine hydrate (N₂H₄·H₂O) | 4-(7-Fluoro-1-benzofuran-2-yl)-1H-pyrazole | chim.itup.ac.za |
Thiazoles
Thiazole-containing compounds are recognized for their wide range of applications. eurekaselect.com The synthesis of benzofuran-thiazole hybrids can be effectively accomplished using the well-established Hantzsch thiazole synthesis. researchgate.net This method involves the reaction of an α-halocarbonyl compound with a thioamide-containing reactant.
The synthesis commences with the oxidation of this compound to 1-(7-fluoro-1-benzofuran-2-yl)ethanone. Subsequent α-halogenation of this ketone, typically using bromine, yields the key intermediate, 2-bromo-1-(7-fluoro-1-benzofuran-2-yl)ethanone. The final cyclization step is achieved by reacting this α-bromoketone with a thioamide, such as thiourea or a substituted thiosemicarbazide, to furnish the desired thiazole derivative. nih.govnih.gov
| Step | Reaction | Key Reagents | Intermediate/Product | Reference for Analogy |
|---|---|---|---|---|
| 1 | Oxidation of Alcohol | PCC, DMP, or similar oxidizing agent | 1-(7-Fluoro-1-benzofuran-2-yl)ethanone | researchgate.net |
| 2 | α-Halogenation | N-Bromosuccinimide (NBS) or Br₂ | 2-Bromo-1-(7-fluoro-1-benzofuran-2-yl)ethanone | mdpi.com |
| 3 | Cyclocondensation | Thiourea (H₂NCSNH₂) or other thioamides | 2-Amino-4-(7-fluoro-1-benzofuran-2-yl)thiazole | researchgate.netnih.gov |
Oxadiazoles
Oxadiazoles are five-membered heterocycles containing one oxygen and two nitrogen atoms, with different isomers (e.g., 1,2,4- and 1,3,4-oxadiazoles) being prominent in various fields of chemistry. researchgate.netijper.org A common route to 1,3,4-oxadiazole hybrids involves the cyclization of an acylhydrazide intermediate.
This synthetic approach starts with the oxidation of this compound to its corresponding carboxylic acid, 2-(7-fluoro-1-benzofuran-2-yl)acetic acid, a transformation that can be achieved using reagents like the Jones reagent. nih.gov The resulting acid is then converted into the corresponding acid hydrazide by treatment with hydrazine hydrate. The final step involves the dehydrative cyclization of this hydrazide, which can be accomplished by reacting it with various reagents. For example, reaction with an acyl chloride followed by cyclization with a dehydrating agent like phosphorus oxychloride can yield 2,5-disubstituted 1,3,4-oxadiazoles. jchemrev.com
| Step | Reaction | Key Reagents | Intermediate/Product | Reference for Analogy |
|---|---|---|---|---|
| 1 | Oxidation of Alcohol | Jones reagent (CrO₃/H₂SO₄) | 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid | nih.gov |
| 2 | Acid Hydrazide Formation | Hydrazine hydrate (N₂H₄·H₂O) | 2-(7-Fluoro-1-benzofuran-2-yl)acetohydrazide | jchemrev.com |
| 3 | Acylation & Cyclization | 1. Acyl chloride (RCOCl) 2. Dehydrating agent (e.g., POCl₃) | 2-((7-Fluoro-1-benzofuran-2-yl)methyl)-5-substituted-1,3,4-oxadiazole | jchemrev.com |
Precursor Role in Advanced Synthesis
Beyond its use in constructing heterocyclic hybrids, this compound is a versatile precursor for more advanced synthetic applications. The primary alcohol functional group can be readily transformed into other functionalities, making it a valuable building block for creating more complex molecules.
A key transformation is the oxidation of the alcohol to 2-(7-fluoro-1-benzofuran-2-yl)acetic acid. nih.gov This carboxylic acid derivative is a stable and highly useful intermediate. The carboxyl group can participate in a wide array of subsequent reactions, most notably amide and ester bond formations. By coupling the acid with a diverse library of amines or alcohols, a large number of unique derivatives can be synthesized. These reactions allow for systematic modifications of the molecule's properties, such as lipophilicity, polarity, and hydrogen bonding capacity, which is a common strategy in analog development.
| Initial Compound | Reaction | Key Reagent(s) | Product Intermediate | Potential Subsequent Applications | Reference for Analogy |
|---|---|---|---|---|---|
| This compound | Oxidation | Jones Reagent or other strong oxidizing agents | 2-(7-Fluoro-1-benzofuran-2-yl)acetic acid | Amide synthesis via coupling with various amines (e.g., using EDC, HOBt) | nih.gov |
| Ester synthesis via Fischer esterification or reaction with alkyl halides |
The conversion of this compound into its corresponding acetic acid derivative underscores its importance as a foundational molecule, providing a gateway to a broad spectrum of chemical structures through well-established synthetic methodologies.
In Vitro and Non Clinical Biological Activity Investigations of Benzofuran Derivatives
Anticancer/Antiproliferative Activity Studies
The potential of benzofuran (B130515) derivatives as anticancer agents has been extensively studied through various in vitro assays, revealing significant cytotoxic activity against several human cancer cell lines and diverse mechanisms of action.
Cellular Growth Inhibition Assays in Cancer Cell Lines (e.g., K562, PC3, MCF-7, HePG2)
Numerous studies have demonstrated the potent ability of synthetic benzofuran derivatives to inhibit the proliferation of various cancer cells. The cytotoxic effects are typically quantified by IC50 values, which represent the concentration of a compound required to inhibit the growth of 50% of the cell population.
For instance, certain benzofuran-thiazole hybrids have shown promising inhibitory activity against hepatocellular carcinoma (HePG2), prostate cancer (PC3), and breast cancer (MCF-7) cell lines, with IC50 values ranging from 4.0 to 17 µM. nih.govresearchgate.netnih.gov Specifically, one derivative demonstrated high activity against HePG2 and PC3 cell lines with an IC50 range of 11-17 µM. researchgate.netnih.gov Other benzofuran derivatives have exhibited superior inhibition against the MCF-7 cell line, with IC50 values as low as 1.287 µM, which is more potent than the reference drug cisplatin (B142131) in the same study. nih.gov
In studies involving chronic myelogenous leukemia (K562) cells, halogenated benzofuran derivatives have shown remarkable cytotoxic activity. nih.govmdpi.com For example, a brominated derivative was found to have an IC50 value of 5 µM against K562 cells. nih.gov Newly synthesized derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethan-1-one also exhibited selective cytotoxic action towards K562 cells. mdpi.com
| Compound Type | Cancer Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| Benzofuran-Thiazole Hybrid | HePG2 | 8.49 - 16.72 | nih.gov |
| Benzofuran-Thiazole Hybrid | MCF-7 | 6.55 - 13.14 | nih.gov |
| Benzofuran-Thiazole Hybrid | PC3 | 4.0 - 8.99 | nih.gov |
| Benzofuran Derivative | MCF-7 | 1.287 | nih.gov |
| Halogenated Benzofuran | K562 | 5.0 | nih.gov |
| Benzofuran-Chalcone Hybrid | MCF-7 | log IC50 = 0.42 | mdpi.com |
| Benzofuran-Chalcone Hybrid | PC3 | log IC50 = 0.67 | mdpi.com |
Mechanisms of Action (e.g., Apoptosis Induction, ROS Generation, Tubulin Polymerization Inhibition, PI3K/VEGFR2 Inhibition)
The anticancer effects of benzofuran derivatives are mediated through several molecular mechanisms.
Apoptosis Induction: A primary mechanism is the induction of apoptosis, or programmed cell death. Studies have shown that certain benzofuran derivatives can trigger apoptosis in cancer cells. researchgate.netmdpi.comresearchgate.net For example, specific derivatives were found to induce apoptosis in K562 leukemia cells and HepG2 cells. nih.govmdpi.commdpi.com One compound induced a significant apoptotic effect in Hela cells, with a late apoptotic induction of 14.11%, an 83-fold increase compared to the control. researchgate.net
ROS Generation: Some benzofuran derivatives exert their cytotoxic effects by increasing the levels of reactive oxygen species (ROS) within cancer cells, leading to oxidative stress and subsequent cell death. mdpi.comresearchgate.net Studies on K562 cells demonstrated that active compounds have pro-oxidative effects and significantly increase ROS levels, particularly after 12 hours of incubation. mdpi.comresearchgate.net
Tubulin Polymerization Inhibition: Disruption of the microtubule network is another key anticancer strategy. Certain benzofuran derivatives have been found to inhibit tubulin polymerization. nih.gov This inhibition disrupts mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and ultimately apoptosis, as observed in HepG2 cells. nih.gov
PI3K/VEGFR2 Inhibition: The phosphatidylinositol-3-kinase (PI3K) and vascular endothelial growth factor receptor-2 (VEGFR-2) signaling pathways are crucial for cancer cell survival, proliferation, and angiogenesis. Several benzofuran derivatives have been designed as inhibitors of these kinases. researchgate.netnih.govresearchgate.net One potent compound was identified as a dual inhibitor of PI3K and VEGFR-2, with IC50 values of 2.21 nM and 68 nM, respectively. researchgate.netnih.gov This dual inhibition represents a powerful strategy to combat cancer progression.
| Mechanism | Details | Affected Cell Line(s) | Reference |
|---|---|---|---|
| Apoptosis Induction | Significant increase in late apoptosis. | Hela, HepG2, K562 | nih.govresearchgate.netmdpi.com |
| ROS Generation | Time-dependent increase in intracellular ROS. | K562 | mdpi.comresearchgate.net |
| Tubulin Polymerization Inhibition | Leads to G2/M cell cycle arrest. | HepG2 | nih.gov |
| PI3K/VEGFR2 Inhibition | Dual inhibitory activity with IC50 in the nanomolar range. | - | researchgate.netnih.gov |
Antimicrobial Activity Assessments
Benzofuran derivatives have been evaluated for their efficacy against a wide range of pathogenic microbes, demonstrating notable antibacterial and antifungal properties.
Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains
In vitro studies reveal that many benzofuran derivatives possess significant antibacterial activity. rsc.orgrsc.org Their efficacy varies depending on the specific substitutions on the benzofuran core.
Some compounds have shown excellent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. nih.govresearchgate.net For example, a 1-(thiazol-2-yl)pyrazoline derivative showed an excellent inhibition zone of 25 mm against E. coli and a good inhibition zone of 20 mm against S. aureus. nih.gov Derivatives bearing a hydroxyl group at the C-6 position have demonstrated excellent antibacterial activity against all tested strains, with Minimum Inhibitory Concentration (MIC) values ranging from 0.78 to 3.12 µg/mL. nih.gov
Other studies have reported moderate antibacterial activity, with MIC values of 12.5 µg/mL against S. aureus and Salmonella typhimurium, and 25 µg/mL against E. coli. mdpi.com Halogenated derivatives of 3-benzofurancarboxylic acid were also found to be active against Gram-positive cocci, with MIC values ranging from 50 to 200 μg/mL. nih.gov
| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| C-6 Hydroxyl Derivative | Various Strains | 0.78 - 3.12 | nih.gov |
| Aza-benzofuran | S. aureus | 12.5 | mdpi.com |
| Aza-benzofuran | S. typhimurium | 12.5 | mdpi.com |
| Aza-benzofuran | E. coli | 25 | mdpi.com |
| Halogenated 3-Benzofurancarboxylic Acid | Gram-positive cocci | 50 - 200 | nih.gov |
| (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime | S. aureus & E. coli | Most active derivative in study | researchgate.net |
Antifungal Potency against Fungal Species
The antifungal potential of benzofuran derivatives has been established against a variety of pathogenic fungi. nih.gov Certain benzofuran-thiazolo[3,2-a]benzimidazole derivatives have exhibited potent activity against several fungal species. nih.gov
Studies have demonstrated efficacy against Candida species, with some halogenated derivatives showing activity against C. albicans and C. parapsilosis at an MIC of 100 μg/mL. nih.gov Benzofuran-triazole hybrids have also shown promising activity, with some compounds exhibiting better performance than the standard drug fluconazole (B54011) against fluconazole-resistant Trichophyton rubrum, with MIC values between 32 to 64 μg·mL−1. nih.gov
Furthermore, oxa-benzofuran compounds isolated from Penicillium crustosum were effective against plant pathogenic fungi, including Penicillium italicum and Colletotrichum musae, with MIC values of 12.5 µg/mL. mdpi.com
| Compound Type | Fungal Species | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| Halogenated 3-Benzofurancarboxylic Acid | C. albicans, C. parapsilosis | 100 | nih.gov |
| Benzofuran-Triazole Hybrid | T. rubrum (fluconazole-resistant) | 32 - 64 | nih.gov |
| Oxa-benzofuran | P. italicum | 12.5 | mdpi.com |
| Oxa-benzofuran | C. musae | 12.5 - 25 | mdpi.com |
Antioxidant Activity Evaluations
Benzofuran derivatives have been identified as potent antioxidant agents, capable of scavenging free radicals, which are implicated in the pathophysiology of numerous diseases. rsc.orgrsc.orgmedcraveonline.com The antioxidant capacity of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay.
In these assays, the activity of benzofuran derivatives is often compared to standard antioxidants like L-ascorbic acid. Several synthesized series of substituted benzofurans have demonstrated very good antioxidant activity. nih.gov For example, certain Indeno-Benzofuran derivatives showed a high antioxidant effect with an IC50 value of 0.015 µmol/mL in a DPPH assay. researchgate.net
The antioxidant properties of 3,3-disubstituted-3H-benzofuran-2-one derivatives have also been characterized using both DPPH assays and cyclic voltammetry. nih.govresearchgate.netdocumentsdelivered.com These studies help to establish a structure-activity relationship, indicating how different substituents on the benzofuran ring influence its antioxidant potential.
| Compound Type | Assay Method | Result | Reference |
|---|---|---|---|
| Indeno-Benzofuran Derivative | DPPH | IC50 = 0.015 µmol/mL | researchgate.net |
| Substituted Benzofurans | DPPH | "Very good" activity compared to L-ascorbic acid | nih.gov |
| 3,3-disubstituted-3H-benzofuran-2-one | DPPH & Cyclic Voltammetry | Characterized antioxidant capacity | nih.govresearchgate.netdocumentsdelivered.com |
| Benzofuran from D. latifolia | DPPH | IC50 = 96.7 ± 8.9 μM | rsc.org |
Radical Scavenging Assays (e.g., DPPH, Hydrogen Peroxide)
The antioxidant potential of benzofuran derivatives has been evaluated using various in vitro assays, most notably the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.govnih.govresearchgate.netnih.govnih.gov This assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical.
Studies on a variety of benzofuran structures, including benzofuran-2-one and indeno-benzofuran derivatives, have demonstrated notable antioxidant activity. nih.govresearchgate.netnih.govresearchgate.net For instance, certain 3,3-disubstituted-3H-benzofuran-2-one derivatives have been synthesized and assessed for their antioxidant capacity, showing promising results in DPPH assays. researchgate.netnih.gov The antioxidant activity is often attributed to the presence of hydroxyl groups on the aromatic ring, which can readily donate a hydrogen atom to scavenge free radicals. nih.govmdpi.com In one study, a series of newly synthesized benzofuran derivatives showed very good antioxidant activity, with some compounds demonstrating significant scavenging at concentrations of 50-200 μg/ml. nih.gov The transformation of a chroman skeleton, found in Vitamin E, to a benzofuran skeleton has been reported to increase antioxidant activity. nih.gov Another investigation into indeno-benzofuran derivatives identified compounds with high antioxidant effects, showing IC50 values as low as 0.015 µmol/mL in the DPPH assay. researchgate.net
The following table summarizes the DPPH radical scavenging activity of selected benzofuran derivatives from various studies.
| Compound Type | Specific Compound/Derivative | DPPH Scavenging Activity (IC50/EC50) | Reference |
|---|---|---|---|
| Indeno-Benzofuran Derivative | Derivative 3d | 0.015 µmol/mL | researchgate.net |
| Indeno-Benzofuran Derivative | Derivative 4 | 0.015 µmol/mL | researchgate.net |
| 1,3-Benzofuran Derivative | Derivative 61 | 8.57 mM (EC50) | nih.gov |
| 1,3-Benzofuran Derivative | Derivative 62 | 9.72 mM (EC50) | nih.gov |
| 1,3-Benzofuran Derivative | Derivative 63 | 8.27 mM (EC50) | nih.gov |
Anti-Inflammatory Properties
The benzofuran scaffold, particularly when fluorinated, has been a subject of interest for its anti-inflammatory properties. nih.govnih.gov In vitro and in vivo models have demonstrated the ability of these derivatives to suppress inflammatory responses.
A study investigating fluorinated benzofuran and dihydrobenzofuran derivatives in lipopolysaccharide (LPS)-stimulated macrophages found that several compounds effectively inhibited the expression of key inflammatory enzymes like cyclooxygenase-2 (COX-2) and nitric oxide synthase 2 (NOS2). nih.gov This inhibition led to a decreased secretion of inflammatory mediators, including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and Chemokine (C-C) Ligand 2 (CCL2). nih.gov Similarly, aza-benzofuran derivatives isolated from the fungus Penicillium crustosum also showed potent anti-inflammatory activity by inhibiting NO production in LPS-stimulated RAW 264.7 mouse macrophages, with some compounds exhibiting greater potency than the control drug, celecoxib. mdpi.com The anti-inflammatory effects of some benzofuran derivatives have also been demonstrated in a zymosan-induced air pouch model in mice, a non-clinical model of inflammation. nih.govresearchgate.net The structure-activity relationship analyses from these studies suggest that the presence of fluorine, bromine, and hydroxyl groups can enhance the biological effects of benzofuran derivatives. nih.gov
The table below presents the inhibitory concentrations (IC50) of various fluorinated benzofuran derivatives against key inflammatory mediators.
| Mediator | Compound Type | IC50 Range (µM) | Reference |
|---|---|---|---|
| Interleukin-6 (IL-6) | Fluorinated Benzofuran/Dihydrobenzofuran | 1.2 - 9.04 µM | nih.gov |
| Chemokine (C-C) Ligand 2 (CCL2) | Fluorinated Benzofuran/Dihydrobenzofuran | 1.5 - 19.3 µM | nih.gov |
| Nitric Oxide (NO) | Fluorinated Benzofuran/Dihydrobenzofuran | 2.4 - 5.2 µM | nih.gov |
| Nitric Oxide (NO) | Aza-benzofuran Derivative 1 | 17.3 µM | mdpi.com |
| Nitric Oxide (NO) | Aza-benzofuran Derivative 4 | 16.5 µM | mdpi.com |
| Prostaglandin E2 (PGE2) | Fluorinated Benzofuran/Dihydrobenzofuran | 1.1 - 20.5 µM | nih.gov |
Other Investigated Biological Activities (e.g., Antiviral, Anti-Diabetic, Anti-Tuberculosis, Osteoblast Differentiation Promotion)
Beyond antioxidant and anti-inflammatory effects, the benzofuran nucleus is a versatile scaffold that has been explored for a wide array of other therapeutic applications. nih.govrsc.orgscienceopen.comnih.govtaylorandfrancis.comnih.gov
Antiviral Activity: Benzofuran derivatives have been evaluated for their in vitro activity against a range of DNA and RNA viruses. nih.govnih.gov For example, specific derivatives such as 1-(7-dodecyloxy-2-benzofuranyl)ethanone and 1-(7-tridecyloxy-2-benzofuranyl)ethanone showed activity against respiratory syncytial virus (RSV) in HeLa cells. nih.gov Another compound, [di(2-acetylbenzofuranyl-7-oxy)]-n-propane, was found to be active against the influenza A virus. nih.gov More recently, a series of benzofuran derivatives were identified as agonists of the Stimulator of Interferon Genes (STING) pathway. nih.gov By activating STING, these compounds induce the production of type I interferons, which play a crucial role in the innate immune response to viral infections. Several of these STING agonists demonstrated inhibitory activity against human coronavirus 229E and SARS-CoV-2 replication in the nanomolar to micromolar range. nih.gov
Anti-Diabetic Activity: The potential of benzofuran derivatives as anti-diabetic agents has been investigated through their effects on glucose metabolism. A series of benzofuran-based chromenochalcones were synthesized and evaluated for their ability to stimulate glucose uptake in L-6 skeletal muscle cells. nih.gov Several compounds in this series significantly enhanced glucose uptake; for instance, one derivative increased glucose uptake by 249% at a 10 μM concentration. nih.gov Other studies have focused on the inhibition of key digestive enzymes. Arylbenzofuran derivatives isolated from Morus mesozygia were found to be better inhibitors of α-glucosidase than the standard drug acarbose, suggesting they could help manage postprandial hyperglycemia. frontiersin.org
Anti-Tuberculosis Activity: The emergence of multidrug-resistant tuberculosis has spurred the search for new therapeutic agents, and benzofuran derivatives have shown promise in this area. lse.ac.uk Numerous studies have reported the synthesis and evaluation of benzofurans against Mycobacterium tuberculosis (Mtb), including the virulent H37Rv strain. nih.govresearchgate.net Structure-activity relationship (SAR) studies have shown that substitutions with halogen atoms like chlorine and bromine on the benzofuran ring can result in excellent antitubercular activity. researchgate.net For example, certain benzofuran-oxadiazole conjugates with bromine at the 5th or 6th position of the benzofuran ring exhibited a minimum inhibitory concentration (MIC) of 3.125 μg/mL against the H37Rv strain. researchgate.net In another study, hybrid molecules integrating piperazine-benzofuran scaffolds also displayed potent activity, with some compounds showing MIC values of 0.78 µg/mL, which is superior to the standard drug ethambutol (B1671381) (MIC 1.56 µg/mL). nih.gov
The table below highlights the antitubercular activity of selected benzofuran derivatives.
| Compound Type | Specific Compound/Derivative | MIC vs. M. tuberculosis H37Rv (µg/mL) | Reference |
|---|---|---|---|
| Benzofuran-oxadiazole conjugate | Compound 7l (5-bromo substituted) | 3.125 | researchgate.net |
| Benzofuran-oxadiazole conjugate | Compound 7m (6-bromo substituted) | 3.125 | researchgate.net |
| Piperazine-benzofuran hybrid | Compound 4a | 0.78 | nih.gov |
| Piperazine-benzofuran hybrid | Compound 4c | 0.78 | nih.gov |
| Piperazine-benzofuran hybrid | Compound 4j | 0.78 | nih.gov |
| Piperazine-benzofuran hybrid | Compounds 4d, 4e, 4f, 4o | 1.56 | nih.gov |
Osteoblast Differentiation Promotion: Benzofuran derivatives have also been investigated for their potential role in bone formation and regeneration. nih.govjst.go.jpjst.go.jpresearchgate.net Osteoporosis is characterized by an imbalance between bone resorption and formation. nih.gov Compounds that promote osteoblast differentiation can help to increase bone mass. Studies have examined the effects of novel benzofuran derivatives on mouse mesenchymal stem cells, using alkaline phosphatase (ALP) activity as a key marker for osteoblast differentiation. nih.govjst.go.jp One particular compound, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide, was found to exhibit potent activity in promoting osteoblast differentiation. nih.govjst.go.jp This effect is believed to be mediated through the inhibition of cyclin-dependent kinase 8 (CDK8). nih.govjst.go.jp
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses for Benzofuran Scaffolds
Impact of Substituent Position and Electronic Nature on Biological Efficacy
The biological profile of benzofuran (B130515) derivatives can be finely tuned by introducing various substituents at specific positions within the core structure. mdpi.com The electronic properties (electron-donating or electron-withdrawing) and the position of these functional groups are critical determinants of the resulting compound's pharmacological activity. nih.gov
The introduction of halogen atoms—such as fluorine, chlorine, or bromine—into the benzofuran scaffold has been a consistently effective strategy for enhancing biological activity, particularly in the development of anticancer agents. mdpi.comnih.govmdpi.com This enhancement is often attributed to the ability of halogens to form "halogen bonds," an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on a biological target, which can substantially improve binding affinity. mdpi.comnih.gov
The position of the halogen substituent is a crucial factor influencing its effect on cytotoxic activity. nih.gov For instance, halogen substitutions at the para position of a phenyl ring attached to the benzofuran core are often more potent, likely due to the formation of favorable hydrophobic interactions. mdpi.comnih.gov In one study, the addition of a single fluorine atom at position 4 of a 2-benzofuranyl moiety led to a twofold increase in inhibitory potency. mdpi.comnih.gov The hydrophobic and electron-donating character of halogens on an N-phenyl ring has also been shown to enhance the cytotoxic properties of benzofuran compounds. nih.gov
While often beneficial, the effect of halogenation can be target-dependent. In a series of benzofuran derivatives designed as SIRT2 inhibitors, 4-halogen substituents on an associated benzene (B151609) ring were found to be unfavorable for potency, with 4-fluoro substituted compounds displaying the weakest inhibition in the series. mdpi.com This highlights that while halogenation is a powerful tool, its application must be tailored to the specific biological target. The unique properties of fluorine, including its small size and high electronegativity, can also improve metabolic stability and membrane permeability, further influencing the pharmacokinetic profile of the drug candidate. nih.govmdpi.comresearchgate.net
| Substituent | Position | Observed Effect on Biological Activity | Potential Mechanism | References |
|---|---|---|---|---|
| Fluorine, Chlorine, Bromine | General | Significant increase in anticancer activities. | Formation of "halogen bonds," improving binding affinity. | mdpi.comnih.govmdpi.com |
| Fluorine | Position 4 of 2-benzofuranyl | Two-fold increase in inhibitory potency. | Enhanced hydrophobic interactions and binding. | mdpi.comnih.gov |
| Halogen | Para-position of an attached phenyl ring | Increased potency. | Favorable hydrophobic interactions. | mdpi.comnih.gov |
| Fluorine | 4-position of an attached benzene ring | Weakest inhibition of SIRT2 in the tested series. | Unfavorable interaction with the specific target's active site. | mdpi.com |
The addition of alkyl and aryl groups to the benzofuran scaffold significantly impacts its steric and electronic properties, thereby modulating its biological efficacy. nih.gov For example, modifying a 2-benzylbenzofuran to a 2-alkylbenzofuran has been proposed as a way to improve both the steric effect and charge distribution of the compound. nih.gov
Aryl substituents, particularly at the C-2 and C-3 positions, have been extensively investigated. mdpi.comnih.gov Structure-activity relationship studies on a series of 3-methanone-benzofuran derivatives revealed that aryl groups at the C-3 position were key for antibacterial activity. nih.gov Similarly, compounds featuring phenyl, 5-methylfuran-2-yl, or 4-methoxyphenyl (B3050149) groups at the C-2 position demonstrated good antibacterial activity. nih.gov The nature of the aryl ring and its substituents is critical; electron-withdrawing groups on symmetrical diarylalkynes used in benzofuran synthesis can strongly influence reaction outcomes and, by extension, the properties of the final product. nih.gov
| Substituent Type | Position | Observed Effect on Biological Activity | References |
|---|---|---|---|
| Alkyl | C-2 | Can improve steric effects and charge distribution compared to benzyl (B1604629). | nih.gov |
| Aryl (general) | C-3 (via methanone (B1245722) linker) | Investigated for antibacterial activity. | nih.gov |
| Phenyl, 5-methylfuran-2-yl, 4-methoxyphenyl | C-2 | Good antibacterial activity observed. | nih.gov |
Hydroxyl and ether (e.g., methoxy) groups are pivotal in defining the pharmacological profile of benzofuran derivatives, primarily through their ability to participate in hydrogen bonding and alter solubility. nih.gov The phenolic hydroxyl group, in particular, has been identified as crucial for modulating the anticancer activity of benzofurans. mdpi.comnih.gov The presence of this hydrogen-donating group can promote favorable interactions with biological targets. nih.gov Studies have shown that while replacing a phenolic hydroxyl with another hydrogen-bond donor preserved cytotoxicity, its removal or replacement with a hydrogen-bond acceptor diminished the compound's activity. nih.gov
In the context of antimicrobial agents, a hydroxyl group at the C-6 position was found to be essential for antibacterial activity. nih.govrsc.org Conversely, methylation of this hydroxyl group to form an ether led to reduced solubility and decreased antimicrobial efficacy. rsc.org However, the influence of these groups is position-dependent; hydroxyl groups at C-3 and C-4 were associated with good antibacterial activity, whereas a hydroxyl at C-2 did not confer an advantage. nih.gov In other contexts, electron-donating ether groups have proven beneficial. For instance, a methoxy (B1213986) group on the benzofuran core enhanced SIRT2 inhibitory activity more than a fluorine atom did, suggesting that electron-donating substituents were favorable for this specific target. mdpi.com
| Substituent | Position | Observed Effect on Biological Activity | Potential Mechanism | References |
|---|---|---|---|---|
| Phenolic Hydroxyl (-OH) | General | Crucial for anticancer activity. | Acts as a hydrogen bond donor, promoting target interaction. | mdpi.comnih.gov |
| Hydroxyl (-OH) | C-6 | Essential for antibacterial activity. | Key interaction with bacterial targets. | nih.govrsc.org |
| Hydroxyl (-OH) | C-3, C-4 | Good antibacterial activity. | Favorable interactions with bacterial targets. | nih.gov |
| Methoxy (-OCH3) | General (on benzofuran core) | Enhanced SIRT2 inhibitory activity. | Favorable electronic (electron-donating) effect for the target. | mdpi.com |
| Methylation of -OH (Ether formation) | C-6 | Decreased antimicrobial activity. | Reduced solubility and loss of key hydrogen bonding capability. | rsc.org |
Stereochemical Considerations in Activity Modulation
Stereochemistry plays a fundamental role in pharmacology, as the three-dimensional arrangement of a molecule dictates its ability to bind to specific biological targets. For benzofuran derivatives, chirality can be a critical factor in determining biological activity.
The investigation of optically active 2-(2-tert-butylamino-1-hydroxyethyl)benzofurans as β-blockers underscores the importance of stereoisomerism in this class of compounds. pharmatutor.org More recently, research on benzofuran derivatives containing a chiral benzyl sulfoxide (B87167) scaffold as SIRT2 inhibitors led to the speculation that the observed inhibitory activity is related to a specific chirality. mdpi.com Although the precise stereochemical requirements were not fully elucidated, it was noted that chirality is a crucial factor for other known SIRT inhibitors, suggesting that a defined stereoisomer of the benzofuran derivative may be responsible for the observed potency. mdpi.com These examples highlight that controlling the stereochemistry of substituents is a key consideration in the design and optimization of pharmacologically active benzofuran scaffolds.
Linker and Heterocyclic Moiety Influence on Pharmacological Profile
A prevalent strategy in modern drug design involves the creation of hybrid molecules, where the benzofuran scaffold is connected—often via a linker—to another heterocyclic moiety. scilit.com This approach aims to combine the pharmacological properties of both fragments to create a new chemical entity with a potentially synergistic or novel mechanism of action. mdpi.com
Substitutions at the C-2 position of the benzofuran ring with ester groups or other heterocyclic rings have been identified as crucial for cytotoxic activity. nih.govnih.gov A wide variety of heterocyclic systems have been fused or linked to benzofuran, including imidazole (B134444), triazole, piperazine, quinazolinone, and oxadiazole, resulting in potent anticancer and anti-inflammatory agents. mdpi.comnih.govmdpi.com
The nature of the linked heterocycle significantly influences the final pharmacological profile. For instance, while initial studies showed that linking an imidazole ring to benzofuran produced compounds with weak cytotoxic properties, further structural modifications yielded more potent hybrids. nih.gov The inclusion of hydrophilic heteroatom-containing groups, such as piperidine, can also improve the physicochemical properties of the parent compound. nih.gov The linker itself, such as a methanone group, also plays a role in orienting the two molecular fragments and can contribute to target binding. nih.gov This modular approach allows for the systematic exploration of chemical space to develop benzofuran derivatives with highly specialized and potent pharmacological activities. nih.gov
| Linked Heterocyclic Moiety | Observed Biological Activity | References |
|---|---|---|
| Imidazole, Triazole, Piperazine | Potent cytotoxic (anticancer) activity. | mdpi.comnih.gov |
| Imidazole, Quinazolinone | Desirable drug-like profile and cytotoxicity. | nih.gov |
| Oxadiazole, Pyrazole, Benzotriazole, Thiadiazole | Good anti-inflammatory activity. | mdpi.com |
| Piperidine | Improved physicochemical properties. | nih.gov |
| 1H-1,2,3-Triazole | Multiple pharmacological properties including antibacterial and anticancer. | researchgate.net |
Computational Studies and Cheminformatics in Benzofuran Research
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This technique is crucial in drug discovery for identifying potential drug targets and understanding the binding mechanism of a ligand, such as 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol, with its receptor. nih.gov
In the context of benzofuran (B130515) research, molecular docking studies have been employed to investigate the interactions of these compounds with various biological targets. For instance, studies on fluorinated benzofuran derivatives have shown that the fluorine atom can significantly influence binding affinity and selectivity. nih.gov The presence of the fluorine atom at the 7-position of the benzofuran ring in this compound can lead to favorable interactions, such as halogen bonds, with the target protein, thereby enhancing its biological activity. nih.gov
The ethan-1-ol side chain of this compound can participate in hydrogen bonding interactions, a key factor in ligand-receptor recognition. The hydroxyl group can act as both a hydrogen bond donor and acceptor, forming strong connections with amino acid residues in the active site of a protein. The benzofuran core itself can engage in hydrophobic and π-stacking interactions.
| Structural Moiety | Type of Interaction | Potential Interacting Amino Acid Residues |
|---|---|---|
| Fluorine Atom | Halogen Bonding, Hydrophobic Interactions | Leucine, Valine, Alanine |
| Hydroxyl Group | Hydrogen Bonding (Donor and Acceptor) | Serine, Threonine, Aspartate, Glutamate |
| Benzofuran Ring | Hydrophobic Interactions, π-π Stacking | Phenylalanine, Tyrosine, Tryptophan |
Pharmacophore Modeling for Lead Identification
Pharmacophore modeling is a powerful tool in drug discovery used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. dergipark.org.tr A pharmacophore model can be used as a 3D query to screen large compound libraries to find new molecules with the potential for similar biological activity. dovepress.com
For a series of active benzofuran derivatives, a pharmacophore model would typically include features such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers. nih.gov In the case of this compound, a potential pharmacophore model could consist of:
A hydrogen bond donor feature corresponding to the hydroxyl group.
A hydrogen bond acceptor feature, also from the hydroxyl group.
An aromatic ring feature representing the benzofuran nucleus.
A hydrophobic/halogen bond feature for the fluorine atom.
This model could then be used to virtually screen databases for novel compounds that possess these features in a similar spatial arrangement, leading to the identification of new potential lead compounds. unina.it
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov QSAR models are valuable for predicting the activity of newly designed molecules and for optimizing lead compounds. researchgate.net
In the study of benzofuran derivatives, 2D and 3D-QSAR models have been developed to understand the structural requirements for various biological activities, such as anticancer and vasodilator effects. nih.govresearchgate.net These models often use a range of descriptors, including:
Physicochemical descriptors: such as logP (lipophilicity), molar refractivity, and molecular weight. nih.gov
Electronic descriptors: such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.net
Topological descriptors: which describe the connectivity of the molecule.
Studies on halogenated benzofurans have consistently shown that the presence and position of halogen atoms, like the fluorine in this compound, are critical determinants of their biological activity. nih.gov A QSAR model for a series of fluorinated benzofurans could reveal the optimal position and electronic properties of the fluorine substituent for maximizing a desired biological effect.
Prediction of ADMET Properties (Excluding Specific Clinical Data)
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery to filter out compounds that are likely to fail in later stages of development. dovepress.com In silico ADMET prediction models provide a rapid and cost-effective way to assess the drug-likeness of a compound. researchgate.net
For benzofuran derivatives, computational tools are used to predict a range of ADMET properties. nih.govnih.gov For this compound, a hypothetical ADMET profile can be predicted based on its structural features. The presence of the fluorine atom can enhance metabolic stability and membrane permeability.
| Property | Predicted Outcome | Rationale |
|---|---|---|
| Human Intestinal Absorption (HIA) | Good | Moderate lipophilicity and molecular weight. |
| Blood-Brain Barrier (BBB) Penetration | Possible | Small molecule size and potential for passive diffusion. |
| CYP450 Inhibition | Potential for inhibition of certain isoforms | Aromatic systems can interact with CYP enzymes. |
| Hepatotoxicity | Low to Moderate | Benzofuran core can sometimes be associated with toxicity. |
| Ames Mutagenicity | Likely Non-mutagenic | Absence of common structural alerts for mutagenicity. |
These in silico predictions help in prioritizing compounds for further experimental testing. researchgate.net
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis and molecular dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. Conformational analysis helps in identifying the low-energy, biologically active conformations of a molecule. MD simulations provide detailed information about the stability of a ligand-protein complex and the nature of their interactions at an atomic level. nih.gov
For this compound, conformational analysis would focus on the rotational freedom of the ethan-1-ol side chain, which can adopt different orientations that may affect its binding to a target receptor.
MD simulations can be used to study the stability of the docked complex of this compound with its target protein. researchgate.net These simulations can reveal how the ligand and protein adapt to each other upon binding and can help in understanding the role of specific interactions, such as the hydrogen bonds formed by the hydroxyl group and the halogen bond from the fluorine atom, in maintaining the stability of the complex.
Future Research Directions and Translational Potential Academic Perspective
Exploration of Novel Synthetic Pathways for Fluorinated Benzofuran (B130515) Derivatives
The synthesis of benzofuran derivatives has evolved significantly, moving towards more efficient and versatile methods. acs.orgresearchgate.net Future research should focus on developing novel synthetic routes for 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol and its analogues to facilitate library generation for biological screening. A key starting material for this compound is 2-fluoro-6-iodophenol (B1322710) or a related salicylaldehyde (B1680747).
Modern synthetic strategies that could be explored include:
Palladium-Catalyzed Reactions : The Sonogashira coupling of a protected but-3-yn-1-ol with an appropriate 2-halophenol, followed by a cyclization step, is a powerful method for constructing the benzofuran core. divyarasayan.orgnih.gov This approach offers flexibility in introducing various substituents.
Intramolecular Cyclization : Ring-closing metathesis (RCM) and other intramolecular cyclization strategies starting from substituted phenols provide another robust avenue for forming the furan (B31954) ring. divyarasayan.org
| Synthetic Strategy | Key Reactants | Advantages | Potential Challenges | Reference |
|---|---|---|---|---|
| Palladium-Catalyzed Cyclization | 2-Iodophenols, Terminal Alkynes | High functional group tolerance, good yields. | Catalyst cost and removal, multi-step process. | divyarasayan.org |
| Intramolecular O-Vinylation | Substituted Phenols, Acetylene derivatives | Atom economy, direct formation of the ring. | Regioselectivity with unsymmetrical phenols. | rsc.org |
| Ring-Closing Metathesis (RCM) | Allyl Phenyl Ethers | Good for complex structures, mild conditions. | Requires specific catalysts (e.g., Grubbs' catalyst). | divyarasayan.org |
| Tandem SNAr-Cyclocondensation | Fluorinated Phenols, α-haloketones | Efficient one-pot synthesis. | Limited by substrate scope. | acs.org |
Design and Synthesis of Hybrid Compounds for Multi-Targeted Approaches
Molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing drugs with multi-targeted activity. nih.gov This approach can be particularly effective for complex diseases like cancer or neurodegenerative disorders. The this compound core could be strategically linked to other bioactive moieties.
Future research in this area could involve:
Benzofuran-Triazole Hybrids : Triazoles are known for their antifungal and anticancer properties. mdpi.com Coupling the benzofuran scaffold with a triazole ring via click chemistry could yield potent antifungal or anticancer agents.
Benzofuran-Chalcone Hybrids : Chalcones exhibit neuroprotective and anti-inflammatory effects. Hybrid molecules incorporating a chalcone (B49325) pharmacophore could be investigated for activity against Alzheimer's disease by targeting pathways like acetylcholine (B1216132) levels and Aβ aggregation. researchgate.net
Benzofuran-Inhibitor Hybrids : For cancer therapy, the benzofuran moiety could be hybridized with known inhibitors of key signaling proteins, such as PI3K or VEGFR-2, to create dual-action inhibitors with potentially synergistic effects. nih.govresearchgate.net
Advanced In Vitro Mechanistic Investigations beyond Initial Screening
Once a compound like this compound or its derivatives show initial promise in high-throughput screening, rigorous mechanistic studies are essential to understand their mode of action.
Key areas for advanced in vitro investigation include:
Target Identification and Validation : Identifying the specific molecular target(s) is crucial. Techniques like thermal shift assays, affinity chromatography, and computational docking can help pinpoint protein interactions. For instance, various benzofuran derivatives have been found to inhibit kinases like Aurora B and cyclin-dependent kinase 8 (CDK8), which are critical in cell cycle regulation and cancer. nih.govnih.gov
Cellular Pathway Analysis : Investigating the downstream effects of the compound on cellular pathways is necessary. This includes assays for apoptosis (e.g., Annexin V staining, caspase activity), cell cycle analysis (e.g., flow cytometry), and monitoring the generation of reactive oxygen species (ROS). nih.govresearchgate.net
Enzyme Inhibition Kinetics : For compounds that target enzymes, detailed kinetic studies are needed to determine the mechanism of inhibition (e.g., competitive, non-competitive) and to calculate key parameters like the inhibition constant (Ki).
Development of Robust SAR/SPR Models for Rational Design
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) studies are fundamental to medicinal chemistry for optimizing lead compounds. mdpi.comscilit.com For this compound, a systematic exploration of its structure would provide critical insights for rational drug design.
A focused SAR/SPR campaign would involve synthesizing a library of analogues by modifying specific parts of the molecule:
The Fluorine Substituent : The position and number of fluorine atoms on the benzene (B151609) ring could be varied to probe their effect on activity and metabolic stability.
The Ethanol (B145695) Side Chain : The hydroxyl group could be esterified, etherified, or converted to other functional groups (e.g., amines, amides) to explore its role in target binding. The length of the alkyl chain could also be modified.
The Benzofuran Core : Substituents at other available positions on the benzofuran ring (e.g., C3, C4, C5, C6) could be introduced to map the binding pocket of the biological target. researchgate.net
| Position of Modification | Proposed Change | Rationale / Desired Outcome | Reference for Concept |
|---|---|---|---|
| C7-Fluoro Group | Replace with Cl, Br, CH3, OCH3 | Investigate the role of electronegativity and sterics at this position. | researchgate.net |
| Ethanol Side Chain (-OH) | Convert to ester, ether, or amine | Determine if the hydroxyl group is a key H-bond donor/acceptor. | mdpi.com |
| Ethanol Side Chain (-CH2CH2-) | Shorten or lengthen the alkyl chain | Optimize spacing and orientation within the target's binding site. | pharmatutor.org |
| C3 Position | Introduce small alkyl or aryl groups | Probe for additional binding interactions and influence on electronics. | nih.gov |
Application of AI/Machine Learning in Benzofuran Drug Discovery Initiatives
Artificial Intelligence (AI) and Machine Learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the predictive accuracy of preclinical development. researchgate.netnih.gov These computational tools can be powerfully applied to the exploration of benzofuran derivatives.
Future initiatives should integrate AI/ML in several ways:
Predictive Modeling (QSAR) : ML algorithms like random forest and support vector machines can be used to build robust Quantitative Structure-Activity Relationship (QSAR) models. These models can predict the biological activity of virtual benzofuran derivatives before they are synthesized, prioritizing the most promising candidates. nih.govresearchgate.net
Virtual Screening : AI can rapidly screen vast virtual libraries of compounds to identify those likely to bind to a specific biological target, significantly narrowing the field for experimental testing. nih.gov
De Novo Drug Design : Generative AI models can design entirely new benzofuran-based molecules optimized for desired properties, such as high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) profiles.
Data Analysis : AI can analyze complex datasets from high-throughput screening and mechanistic studies to identify subtle patterns and relationships that might be missed by human researchers, leading to new hypotheses about a compound's mechanism of action. wur.nl
By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound and the broader class of fluorinated benzofuran derivatives, paving the way for the development of novel and effective medicines.
Q & A
Q. What are the standard synthetic methodologies for 2-(7-Fluoro-1-benzofuran-2-yl)ethan-1-ol?
The synthesis typically involves multi-step strategies, such as:
- Olefin cross-metathesis followed by intramolecular oxo-Michael reactions to construct the benzofuran core. This method is effective for enantioselective synthesis, with catalysts like Grubbs’ second-generation catalyst improving yield and stereocontrol .
- Hydrolysis of ester precursors : Ethyl 2-(halobenzofuran-2-yl)acetate derivatives can be hydrolyzed under reflux with potassium hydroxide in methanol/water mixtures. Subsequent acidification and purification via column chromatography yield the target alcohol .
- Key analytical validation includes NMR spectroscopy (¹H/¹³C) and melting point determination to confirm purity .
Q. How is the crystal structure of this compound determined?
- X-ray crystallography using SHELX programs (e.g., SHELXL for refinement) is the gold standard. The benzofuran unit is planar (mean deviation ≤0.005 Å), and intermolecular O—H⋯O hydrogen bonds stabilize centrosymmetric dimers .
- Hydrogen atoms are positioned geometrically using riding models, with isotropic displacement parameters (Uiso) refined as 1.2–1.5× the carrier atom’s Ueq .
Q. What safety protocols are critical when handling fluorinated benzofuran derivatives?
- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Static discharge precautions are necessary due to flammability risks .
- Storage : Keep in a locked, cool, and ventilated area.
- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose via approved hazardous waste facilities .
Advanced Research Questions
Q. How can enantioselectivity be improved in the synthesis of this compound?
- Chiral catalysts : Use enantiopure ligands (e.g., BINOL derivatives) in asymmetric cross-metathesis to control stereochemistry .
- Reaction optimization : Adjust solvent polarity (e.g., dichloromethane vs. toluene) and temperature to favor kinetic over thermodynamic product formation.
- Chromatographic resolution : Chiral stationary phases (e.g., amylose-based columns) can separate enantiomers post-synthesis .
Q. What strategies resolve contradictions in reported biological activities of fluorinated benzofuran derivatives?
- Comparative assays : Replicate studies under standardized conditions (e.g., identical cell lines, MIC protocols) to minimize variability .
- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., fluoro position, hydroxyl group) to isolate pharmacophoric contributions. For example, 7-fluoro substitution may enhance membrane permeability compared to 5-fluoro analogs .
- Computational modeling : DFT calculations or molecular docking can predict binding affinities to targets like bacterial enzymes or cancer cell receptors .
Q. How can researchers validate the metabolic stability of this compound in pharmacological studies?
- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Calculate half-life (t½) using first-order kinetics.
- Isotope labeling : Incorporate ¹⁸O or deuterium at the hydroxyl group to trace metabolic pathways and identify major metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
